BAY 38-7271 mechanism of action
BAY 38-7271 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of BAY 38-7271
Introduction
BAY 38-7271, also known as KN 38-7271, is a structurally novel, synthetic diarylether sulfonylester developed by Bayer AG.[1][2] It has been identified as a potent cannabinoid receptor agonist with significant neuroprotective properties.[3][4] This document provides a comprehensive overview of the mechanism of action of BAY 38-7271, focusing on its molecular targets, signaling pathways, and pharmacological effects observed in preclinical models. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.
Core Mechanism of Action: Cannabinoid Receptor Agonism
The primary mechanism of action of BAY 38-7271 is its function as a full agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1][5] These receptors are G-protein coupled receptors (GPCRs) that are key components of the endocannabinoid system.[6][7] BAY 38-7271 demonstrates high affinity for both human and rat cannabinoid receptors, binding with nanomolar potency.[1][2] Its agonism at these receptors initiates a cascade of intracellular signaling events that are believed to underlie its therapeutic effects.[2][8] The CB1 receptor-mediated mechanism of its neuroprotective and other in vivo effects has been confirmed by the blockade of these effects with selective CB1 receptor antagonists.[2]
Signaling Pathway of BAY 38-7271
Upon binding to CB1 and CB2 receptors, BAY 38-7271 induces a conformational change in the receptor, leading to the activation of associated inhibitory G-proteins (Gi/o). This activation triggers several downstream intracellular signaling pathways:
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Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).
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Modulation of Ion Channels: The βγ-subunits of the activated G-protein can directly interact with and modulate the activity of ion channels. This typically involves the inhibition of voltage-gated Ca²⁺ channels (reducing neurotransmitter release) and the activation of inwardly rectifying K⁺ channels (leading to neuronal hyperpolarization).
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Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: CB1 receptor activation can also stimulate the MAPK signaling cascade, including pathways like ERK1/2, which are involved in regulating cell survival and plasticity.[9]
These signaling events collectively contribute to the modulation of neuronal excitability, reduction of excitotoxicity, and promotion of cell survival, which are critical for the neuroprotective effects observed after brain injury.[9][10]
Quantitative Data Summary
The pharmacological profile of BAY 38-7271 has been characterized through various in vitro and in vivo studies. The key quantitative data are summarized below for easy comparison.
Table 1: Receptor Binding Affinity
| Receptor Target | Source | Kᵢ (nM) | Reference |
| Cannabinoid CB1 | Recombinant Human | 1.85 | [11] |
| Cannabinoid CB1 | Rat Brain / Human Cortex | 0.46 - 1.85 | [2] |
| Cannabinoid CB1 | Not Specified | 2.91 | [1][5] |
| Cannabinoid CB2 | Recombinant Human | 5.96 | [11] |
| Cannabinoid CB2 | Not Specified | 4.24 | [1][5] |
Table 2: In Vivo Pharmacological Effects in Rats
| Assay | Endpoint | Dose / Route | Result | Reference |
| Hypothermia | Body Temperature Reduction | 6 µg/kg (i.v.) | Minimal Effective Dose | [2] |
| Hypothermia | Body Temperature Reduction | 0.02 mg/kg (i.v.) | ED₅₀ | [5] |
| Drug Discrimination | Generalization to CP 55,940 | 3 µg/kg (i.v.) | Complete Generalization | [2] |
Table 3: Neuroprotective and Anti-Edema Efficacy in Rat Models
| Model | Treatment Protocol | Dose | Infarct Volume / Edema Reduction | Reference |
| Subdural Hematoma (SDH) | 4h infusion, immediate | 100 ng/kg/h | 70% | [2] |
| Subdural Hematoma (SDH) | 4h infusion, 3h delay | 300 ng/kg/h | 59% | [2] |
| Subdural Hematoma (SDH) | 1h infusion, immediate | 0.1 µg/kg | 65% | [8] |
| Subdural Hematoma (SDH) | 15min infusion, 5h delay | 3 µg/kg | 64% | [8] |
| Transient MCAO | Not specified | 1 ng/kg/h | 91% (Cortex) | [8] |
| Transient MCAO | Not specified | 10 ng/kg/h | 53% (Striatum) | [8] |
| Subdural Hematoma (SDH) | 24h post-SDH | 250 ng/kg/h | 28% (Intracranial Pressure) | [8] |
| Subdural Hematoma (SDH) | 24h post-SDH | 250 ng/kg/h | 20% (Brain Water Content) | [8] |
Experimental Protocols
The characterization of BAY 38-7271 involved several key experimental methodologies, which are detailed below.
[³⁵S]GTPγS Binding Assay
This functional assay was used to confirm the agonist activity of BAY 38-7271 at CB1 receptors.[2][8]
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Objective: To measure the activation of G-proteins by the receptor upon agonist binding.
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Methodology:
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Membrane Preparation: Cell membranes expressing the cannabinoid receptor of interest (e.g., from rat brain or recombinant cell lines) are prepared.
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Incubation: Membranes are incubated with a fixed concentration of GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of BAY 38-7271.
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Binding: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
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Separation & Detection: The reaction is terminated, and membrane-bound [³⁵S]GTPγS is separated from the unbound nucleotide via rapid filtration. The radioactivity retained on the filters is quantified using liquid scintillation counting, which is proportional to the extent of G-protein activation.
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In Vivo Neuroprotection Models
The potent neuroprotective effects of BAY 38-7271 were evaluated in established rat models of traumatic brain injury and stroke.[2][3][8]
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Objective: To assess the ability of BAY 38-7271 to reduce neuronal damage and brain swelling following an induced brain injury.
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Models:
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General Protocol:
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Animal Preparation: Rats are anesthetized, and baseline physiological parameters are monitored.
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Injury Induction: The specific brain injury (SDH or MCAO) is surgically induced.
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Drug Administration: BAY 38-7271 or vehicle is administered, typically via intravenous infusion, at various doses and time points (immediately or delayed) relative to the injury.
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Endpoint Analysis: After a set period (e.g., 24 hours), the animals are euthanized, and their brains are removed. The brains are sectioned and stained (e.g., with TTC) to visualize and quantify the infarct volume (area of dead tissue). For edema studies, brain water content and intracranial pressure are measured.
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References
- 1. BAY 38-7271 - Wikipedia [en.wikipedia.org]
- 2. scilit.com [scilit.com]
- 3. BAY 38-7271: a novel highly selective and highly potent cannabinoid receptor agonist for the treatment of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BAY 38-7271 [medbox.iiab.me]
- 5. Page loading... [guidechem.com]
- 6. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 7. BAY 38-7271 - Immunomart [immunomart.com]
- 8. Neuroprotective and brain edema-reducing efficacy of the novel cannabinoid receptor agonist BAY 38-7271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cannabinoids and endocannabinoids as therapeutics for nervous system disorders: preclinical models and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. medchemexpress.com [medchemexpress.com]
